molecular formula C18H14BrN3O5S2 B2412398 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate CAS No. 896018-62-5

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate

Cat. No. B2412398
M. Wt: 496.35
InChI Key: ORMHOCZAUKTTKT-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate is a useful research compound. Its molecular formula is C18H14BrN3O5S2 and its molecular weight is 496.35. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate and its derivatives have shown promise in various biomedical applications. Notably, a study conducted by Ryzhkova et al. (2020) explored the electrochemically induced transformation of related compounds, which yielded a new compound with potential for regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of compounds structurally related to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate. Aytemir et al. (2003) synthesized amide derivatives of pyranone, closely related to the compound of interest, and found significant antibacterial and antifungal activities (Aytemir, Erol, Hider, & Özalp, 2003).

Synthesis of Heterocycles

Abdelhamid et al. (2017) conducted research on the synthesis of new functionalized heterocycles using a precursor structurally similar to the compound . This research is pivotal in understanding the chemical pathways and potential applications of such compounds (Abdelhamid, Gomha, & Abdel-Riheem, 2017).

Photodynamic Therapy for Cancer

In the field of cancer treatment, particularly photodynamic therapy, a study by Pişkin et al. (2020) investigated a new zinc phthalocyanine derivative, related to the compound of interest, demonstrating its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Nematocidal Activity

The compound and its related derivatives have been explored for nematocidal activities. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, showing significant nematocidal activity, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Anticonvulsant Agents

In the pharmaceutical sector, Archana et al. (2002) synthesized compounds related to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate, which showed potential as anticonvulsant agents (Archana, Srivastava, & Kumar, 2002).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-3-5-11(19)6-4-10/h3-8H,2,9H2,1H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMHOCZAUKTTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate

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